3-(4-ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Overview
Description
3-(4-ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of an ethoxyphenyl group, an ethylphenyl group, and an oxadiazole ring, which are connected through a thioether linkage to a pyridazine core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to form the thioether linkage.
Pyridazine Core Construction: The final step involves the formation of the pyridazine core by reacting the thioether intermediate with a suitable dicarbonyl compound under cyclization conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(4-ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-4(3H)-quinazolinone
- 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
Uniqueness
3-(4-ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is unique due to its combination of an ethoxyphenyl group, an ethylphenyl group, and an oxadiazole ring connected through a thioether linkage to a pyridazine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-16-5-7-18(8-6-16)23-24-21(29-27-23)15-30-22-14-13-20(25-26-22)17-9-11-19(12-10-17)28-4-2/h5-14H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRPGTTYVMJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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